molecular formula C17H29NO2 B4896972 N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine

N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine

Cat. No. B4896972
M. Wt: 279.4 g/mol
InChI Key: AEUDCRNAZJNGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine, also known as MDEEA, is a tertiary amine that has been widely used in scientific research. It is commonly used as a base in organic chemistry reactions and as a solvent for various chemical reactions. MDEEA is a colorless liquid that has a faint amine odor and is soluble in water, alcohols, and ethers.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine is not fully understood. However, it is believed that N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine acts as a base in organic chemistry reactions and as a solvent for various chemical reactions. N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine has a nucleophilic nitrogen atom that can react with electrophilic carbon atoms in organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine have not been extensively studied. However, it is known that N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine is a tertiary amine that can undergo protonation and deprotonation reactions. N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine has been shown to be non-toxic to cells and has been used as a solvent for various biological assays.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine in lab experiments include its ability to act as a base in organic chemistry reactions, its solubility in water, alcohols, and ethers, and its non-toxicity to cells. The limitations of using N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine in lab experiments include its high cost, its limited availability, and its potential to react with certain organic compounds.

Future Directions

There are several future directions for the use of N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine in scientific research. One possible direction is the synthesis of novel organic compounds using N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine as a base and solvent. Another direction is the use of N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine in the synthesis of pharmaceuticals and agrochemicals. Additionally, the use of N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine in biological assays and as a non-toxic solvent for cells could also be explored. Further research is needed to fully understand the potential applications of N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine in scientific research.
Conclusion
In conclusion, N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine, also known as N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine, is a tertiary amine that has been widely used in scientific research. It is commonly used as a base in organic chemistry reactions and as a solvent for various chemical reactions. N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine has several advantages and limitations for lab experiments and has several potential future directions for scientific research. Further research is needed to fully understand the potential applications of N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine in scientific research.

Synthesis Methods

N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine can be synthesized by reacting diethylamine with 2-(mesityloxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous conditions and the product is purified by distillation.

Scientific Research Applications

N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine has been widely used as a base in organic chemistry reactions such as Michael addition, aldol condensation, and Mannich reaction. It has also been used as a solvent for various chemical reactions. N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine has been used in the synthesis of various organic compounds such as β-amino alcohols, β-amino esters, and β-amino acids. It has also been used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-6-18(7-2)8-9-19-10-11-20-17-15(4)12-14(3)13-16(17)5/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUDCRNAZJNGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine

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